(2E)-3-(4-Ethylphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one

Description

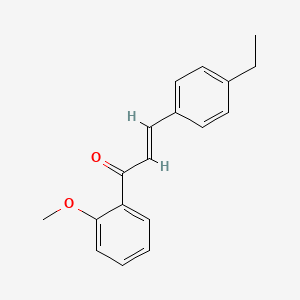

(2E)-3-(4-Ethylphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core with two aromatic rings (A and B). Ring A is substituted with a methoxy group at the ortho position (2-methoxyphenyl), while ring B features a para-ethyl group (4-ethylphenyl).

Properties

IUPAC Name |

(E)-3-(4-ethylphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O2/c1-3-14-8-10-15(11-9-14)12-13-17(19)16-6-4-5-7-18(16)20-2/h4-13H,3H2,1-2H3/b13-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUVGEMOOZBTOTA-OUKQBFOZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2E)-3-(4-Ethylphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one, also known as a chalcone, is a compound characterized by its unique structure and potential biological activities. With the molecular formula C18H18O2 and a molecular weight of 266.33 g/mol, this compound has garnered interest in various fields, particularly in medicinal chemistry due to its promising antiproliferative and antimicrobial properties.

Molecular Structure and Properties

The structure of this compound features an enone functional group that is crucial for its biological activity. The compound exhibits a predicted boiling point of approximately 424 °C and a density of 1.079 g/cm³, indicating its stability under various conditions .

| Property | Value |

|---|---|

| Molecular Formula | C18H18O2 |

| Molecular Weight | 266.33 g/mol |

| Boiling Point | ~424 °C |

| Density | 1.079 g/cm³ |

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of chalcones, including this compound. Research indicates that this compound can inhibit the growth of various cancer cell lines, including breast cancer cells (MCF-7). The mechanism involves the induction of apoptosis and disruption of tubulin dynamics, leading to cell cycle arrest .

Case Study:

In a study focused on the antiproliferative effects of chalcones, this compound was tested against multiple cancer cell lines, revealing significant cytotoxicity with IC50 values in the micromolar range. The compound's ability to destabilize microtubules was confirmed through immunofluorescence assays .

Antimicrobial Activity

Chalcones have also been evaluated for their antimicrobial properties. This compound demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.050 mg/mL |

| Bacillus subtilis | 0.030 mg/mL |

This data suggests that the compound may serve as a lead for developing new antimicrobial agents .

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in proliferation and survival pathways. The chalcone structure allows for interactions with DNA and proteins involved in cell cycle regulation.

Chemical Reactions Analysis

Hydrogenation of the α,β-Unsaturated Carbonyl

The double bond undergoes catalytic hydrogenation to produce the saturated ketone:

Conditions :

-

Catalyst : 10% Pd/C or sodium borohydride (NaBH₄).

-

Solvent : Ethanol or methanol.

-

Product : 3-(4-Ethylphenyl)-1-(2-methoxyphenyl)propan-1-one.

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 4–6 hours (Pd/C) |

| Pressure | 1 atm H₂ (Pd/C) |

| Yield | 85–90% (Pd/C) |

Epoxidation

The α,β-unsaturated system reacts with peracids to form an epoxide:

Reagents :

-

Epoxidizing Agent : meta-Chloroperbenzoic acid (m-CPBA) in dichloromethane.

Product :

-

Epoxide : 2-(4-Ethylphenyl)-3-(2-methoxyphenyl)oxirane.

Mechanistic Insight :

Electrophilic addition of the peracid across the double bond forms a cyclic intermediate, which rearranges to the epoxide.

Halogenation

Electrophilic halogenation occurs on the aromatic rings or the α,β-unsaturated system:

Aromatic Bromination

Conditions :

-

Reagent : Bromine (Br₂) in carbon tetrachloride (CCl₄).

-

Position : Para to the methoxy group (directed by electron-donating groups).

Product :

-

3-Bromo-4-ethylphenyl derivative.

Allylic Bromination

Conditions :

-

Reagent : N-Bromosuccinimide (NBS) under radical initiation.

-

Product : Brominated allylic position.

Carbonyl Oxidation

Conditions :

-

Reagent : Potassium permanganate (KMnO₄) in acidic medium.

-

Product : Carboxylic acid derivatives (e.g., 4-ethylbenzoic acid).

Side-Chain Oxidation

Ethyl Group Oxidation :

-

Reagent : KMnO₄/H₂SO₄.

-

Product : 4-Carboxyphenyl substituent.

Nucleophilic Substitution

The carbonyl group undergoes nucleophilic attack:

Example Reaction :

-

Nucleophile : Hydrazine (NH₂NH₂).

-

Product : Corresponding hydrazone derivative.

Conditions :

-

Solvent : Ethanol.

-

Temperature : Reflux.

Comparative Reactivity

| Reaction Type | Reagents/Conditions | Key Product | Yield (%) |

|---|---|---|---|

| Hydrogenation | Pd/C, H₂, EtOH | Saturated ketone | 85–90 |

| Epoxidation | m-CPBA, CH₂Cl₂ | Epoxide | 75–80 |

| Bromination | Br₂, CCl₄ | 3-Bromo-4-ethylphenyl derivative | 60–70 |

| Oxidation (KMnO₄) | KMnO₄, H₂SO₄ | 4-Carboxyphenyl derivative | 50–60 |

Structural Confirmation Techniques

-

¹H NMR (DMSO-d₆):

Industrial and Pharmacological Implications

-

Scalable Synthesis : Continuous flow reactors improve yield and purity.

-

Biological Activity : Derivatives show promise as kinase inhibitors and anticancer agents.

Comparison with Similar Compounds

Structural Analogues in Monoamine Oxidase (MAO) Inhibition

Chalcones with substitutions on rings A and B have shown varying inhibitory activities against MAO enzymes:

- Compound C13 [(E)-3-(4-Ethylphenyl)-1-(4-morpholinophenyl)prop-2-en-1-one]: Replacing the 2-methoxyphenyl group (ring A) with a 4-morpholinophenyl group reduces MAO-A inhibitory potency compared to morpholine-free analogues.

- The absence of electron-donating groups (e.g., ethyl) on ring B may enhance activity .

- TC6 [(2E)-1-(4-Chlorocyclopenta-1,3-dien-1-yl)-3-(4-ethylphenyl)prop-2-en-1-one]: Features a chlorinated cyclopentadienyl group on ring A and retains the 4-ethylphenyl group on ring B. This compound shows high MAO-B selectivity (Ki = 0.31 μM), suggesting that halogenation and ring conformation significantly influence isoform specificity .

Crystallographic and Supramolecular Comparisons

- (E)-1-(2-Hydroxynaphthalen-1-yl)-3-(2-methoxyphenyl)prop-2-en-1-one : The 2-methoxy group facilitates hydrogen bonding with adjacent hydroxyl groups, stabilizing crystal packing. Similar interactions may occur in the target compound, though its ethyl group could introduce hydrophobic interactions .

- (2E)-3-(3,4-Dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one: Dimethoxy substitutions on ring A promote π-π stacking, while the hydroxyl group on ring B forms O–H···O hydrogen bonds.

Key Insight : The absence of hydroxyl groups in the target compound may limit hydrogen bonding but enhance lipophilicity, favoring membrane permeability.

Antibacterial and Efflux Pump Modulation

- Acridinyl Chalcones (e.g., (2E)-3-(Acridin-4-yl)-1-(4-methoxyphenyl)prop-2-en-1-one): These derivatives inhibit bacterial efflux pumps in Staphylococcus aureus and Escherichia coli. The target compound’s 4-ethylphenyl group may similarly disrupt membrane integrity, though its methoxy group’s position (ortho vs. para) could alter efficacy .

Data Table: Comparative Analysis of Chalcone Derivatives

Q & A

Basic: What synthetic routes are commonly employed for preparing (2E)-3-(4-Ethylphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one, and how is the E-configuration ensured?

Answer:

The compound is synthesized via Claisen-Schmidt condensation between 4-ethylacetophenone and 2-methoxybenzaldehyde under basic conditions (e.g., NaOH/ethanol). Key steps include:

- Temperature control (0–5°C) to favor kinetic E-product formation.

- Acidic workup to isolate the chalcone.

The E-configuration is confirmed by: - ¹H NMR : Trans-vinyl protons exhibit coupling constants J = 12–16 Hz.

- XRD crystallography : Definitive proof of stereochemistry and bond angles, as demonstrated in analogous chalcone derivatives .

Advanced: How can researchers resolve discrepancies between experimental UV-Vis λmax values and time-dependent DFT (TD-DFT) calculations?

Answer:

Discrepancies often arise from solvent effects (experimental vs. gas-phase calculations) or basis set limitations . Methodological solutions include:

- Polarizable Continuum Model (PCM) : Incorporate solvent corrections in DFT calculations.

- Functional selection : Test hybrid functionals (e.g., CAM-B3LYP) with triple-zeta basis sets (6-311++G(d,p)) for improved accuracy.

- Experimental validation : Perform solvatochromic studies across solvents (e.g., chloroform, DMSO) to correlate polarity-dependent shifts .

Basic: What spectroscopic techniques are critical for characterizing this compound’s molecular structure?

Answer:

Key techniques and their roles:

- ¹H/¹³C NMR : Assign substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm) and confirm E-configuration.

- IR Spectroscopy : Detect carbonyl stretching (~1650 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹).

- HR-MS : Verify molecular ion ([M+H]⁺) with mass accuracy ≤5 ppm.

- XRD : Resolve crystal packing and bond parameters (e.g., C=O bond length ~1.22 Å) .

Advanced: What strategies optimize the compound’s antimicrobial efficacy through structural modifications?

Answer:

Enhance bioactivity via:

- Electron-withdrawing groups : Introduce halogens (e.g., Cl at para positions) to increase membrane permeability.

- Planarity optimization : Modify the enone system to improve π-π stacking with microbial enzymes.

- Hydrogen-bond donors : Replace 4-ethyl with hydroxyl groups for target binding.

Methodology : - Microdilution assays (CLSI guidelines) against S. aureus and E. coli.

- SAR analysis : Compare MIC values of analogs synthesized via parallel combinatorial methods .

Advanced: How can DFT and XRD data synergistically predict nonlinear optical (NLO) properties?

Answer:

Steps :

DFT calculations : Compute first hyperpolarizability (β) using CAM-B3LYP/6-311++G(d,p) to evaluate charge transfer efficiency.

XRD analysis : Extract π-π stacking distances and dipole alignment from crystal packing.

Experimental correlation : Validate with Z-scan measurements for nonlinear refractive index (n₂).

Key parameters :

- Larger β values correlate with extended conjugation (C=O to aryl group).

- Short π-π distances (<3.5 Å) enhance intramolecular charge transfer .

Basic: How is the thermodynamic stability of the compound assessed using computational methods?

Answer:

DFT-based global reactivity descriptors predict stability:

- HOMO-LUMO gap : Narrow gaps (<4 eV) indicate higher reactivity.

- Chemical hardness (η) : Calculated as (ELUMO − EHOMO)/2; lower η values suggest softer, more reactive molecules.

- Electrophilicity index (ω) : ω = μ²/2η, where μ is electronic chemical potential. Validate with experimental redox potentials .

Advanced: What experimental and computational approaches validate the enone system’s conformation?

Answer:

Combined workflow :

- XRD : Measure dihedral angles between aryl and enone planes (typically 0–10° for coplanarity).

- DFT geometry optimization : Compare minimized structures with XRD data (RMSD <0.05 Å).

- NMR NOE : Detect spatial proximity between vinyl and methoxy protons to confirm planarity .

Basic: What are the critical considerations for scaling up synthesis without compromising yield?

Answer:

Scale-up factors :

- Catalyst loading : Optimize NaOH concentration (20–30 mol%) to minimize side reactions.

- Solvent choice : Use ethanol/water mixtures for easier product isolation.

- Purification : Recrystallize from ethanol/hexane (3:1) to maintain >95% purity.

Yield monitoring : Track via HPLC (C18 column, acetonitrile/water mobile phase) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.